1-[1-(2-Oxo-2-piperidin-1-ylethyl)indol-3-yl]-2-piperidin-1-ylethane-1,2-dione
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Overview
Description
1-[1-(2-Oxo-2-piperidin-1-ylethyl)indol-3-yl]-2-piperidin-1-ylethane-1,2-dione is a complex organic compound featuring an indole core linked to piperidine moieties
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-[1-(2-Oxo-2-piperidin-1-ylethyl)indol-3-yl]-2-piperidin-1-ylethane-1,2-dione typically involves multi-step organic reactions. One common approach starts with the formation of the indole core, which can be synthesized via Fischer indole synthesis. This involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions .
Subsequent steps involve the introduction of the piperidine moieties. This can be achieved through nucleophilic substitution reactions where piperidine is reacted with appropriate electrophilic intermediates. The final step often involves the formation of the diketone structure, which can be accomplished through oxidation reactions using reagents such as potassium permanganate or chromium trioxide .
Industrial Production Methods: Industrial production of this compound may employ similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. Catalysts and solvents are chosen to maximize the reaction rate and minimize by-products.
Chemical Reactions Analysis
Types of Reactions: 1-[1-(2-Oxo-2-piperidin-1-ylethyl)indol-3-yl]-2-piperidin-1-ylethane-1,2-dione undergoes various chemical reactions, including:
Oxidation: The diketone structure can be further oxidized to form carboxylic acids using strong oxidizing agents.
Reduction: Reduction reactions can convert the diketone to diols using reducing agents like sodium borohydride.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenating agents, nitrating agents under acidic conditions.
Major Products: The major products formed from these reactions include substituted indoles, piperidine derivatives, and various oxidized or reduced forms of the original compound.
Scientific Research Applications
1-[1-(2-Oxo-2-piperidin-1-ylethyl)indol-3-yl]-2-piperidin-1-ylethane-1,2-dione has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in targeting specific enzymes or receptors involved in disease pathways.
Industry: Utilized in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism by which 1-[1-(2-Oxo-2-piperidin-1-ylethyl)indol-3-yl]-2-piperidin-1-ylethane-1,2-dione exerts its effects involves interaction with molecular targets such as enzymes and receptors. The indole core is known to bind to various biological targets, modulating their activity. The piperidine moieties enhance the compound’s ability to penetrate cell membranes and reach intracellular targets .
Comparison with Similar Compounds
Compared to other indole derivatives, 1-[1-(2-Oxo-2-piperidin-1-ylethyl)indol-3-yl]-2-piperidin-1-ylethane-1,2-dione is unique due to its dual piperidine substitution, which imparts distinct chemical and biological properties. Similar compounds include:
Indole-3-acetic acid: A plant hormone with a simpler structure.
Tryptophan: An essential amino acid with an indole core.
Strychnine: An alkaloid with a complex indole structure.
Properties
IUPAC Name |
1-[1-(2-oxo-2-piperidin-1-ylethyl)indol-3-yl]-2-piperidin-1-ylethane-1,2-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H27N3O3/c26-20(23-11-5-1-6-12-23)16-25-15-18(17-9-3-4-10-19(17)25)21(27)22(28)24-13-7-2-8-14-24/h3-4,9-10,15H,1-2,5-8,11-14,16H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IQJKSUZCCPPHEP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C(=O)CN2C=C(C3=CC=CC=C32)C(=O)C(=O)N4CCCCC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H27N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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